1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole
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Overview
Description
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole is a complex organic compound characterized by multiple aromatic rings and a tetraazole group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved through a multi-step organic synthesis approach. One typical method involves the initial construction of the 2,4-dichlorophenyl structure followed by the introduction of the benzyloxy and difluorophenyl groups. The synthesis concludes with the formation of the tetraazole ring, using cycloaddition reactions under controlled conditions, such as specific temperatures and pressures, to ensure precise assembly of the molecule.
Industrial Production Methods: On an industrial scale, the production might involve more efficient catalytic processes and the utilization of continuous flow chemistry to enhance yield and reduce waste. Optimization of reaction conditions, such as solvents, temperatures, and catalysts, ensures that the process remains cost-effective while maintaining high purity of the final product.
Types of Reactions it Undergoes:
Oxidation: The tetraazole group can undergo oxidative reactions, potentially converting it into oxides.
Reduction: Reduction reactions may target the aromatic rings or the functional groups attached to the rings.
Substitution: Aromatic substitution reactions, especially electrophilic and nucleophilic substitutions, are common due to the presence of electron-donating and electron-withdrawing groups on the phenyl rings.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminium hydride. Solvents like dichloromethane and temperature-controlled environments are typical to facilitate these reactions.
Major Products: Oxidative and reductive processes yield various modified versions of the compound, potentially opening avenues for derivative compounds with distinct properties. Substitution reactions might introduce new functional groups, further diversifying its chemical landscape.
Scientific Research Applications
Chemistry: The compound serves as a building block for more complex molecules and as a reagent in synthetic organic chemistry due to its unique structural attributes.
Biology: It is studied for its interaction with biological molecules, offering insights into new biochemical pathways and potentially leading to novel drug targets.
Medicine: Preliminary research hints at its potential as a pharmacophore in designing new therapeutic agents, including anti-inflammatory and anti-cancer compounds.
Industry: Its stability and reactivity profile make it suitable for various industrial applications, particularly in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors, modulating their activity. The tetraazole ring, in particular, has been noted for its ability to bind with high affinity to certain proteins, influencing pathways like signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison: Compared to similar compounds, such as 2,4-dichlorophenyl derivatives or other tetraazole-containing molecules, 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole stands out due to its unique combination of substituents and their resulting synergistic effects.
Similar Compounds: Similar compounds include 2,4-dichlorophenyl-1H-tetraazole and 5-(Benzyloxy)-2,4-dichlorophenyl derivatives. These compounds share core structures but differ in substituent groups, affecting their chemical reactivity and biological activity.
This wraps up a detailed overview of the compound
Properties
IUPAC Name |
1-(2,4-dichloro-5-phenylmethoxyphenyl)-5-(2,6-difluorophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F2N4O/c21-13-9-14(22)18(29-11-12-5-2-1-3-6-12)10-17(13)28-20(25-26-27-28)19-15(23)7-4-8-16(19)24/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYGRSFDCITIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C(=NN=N3)C4=C(C=CC=C4F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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